4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid
Description
4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid is a heterocyclic compound featuring a 2,3-dihydro-1,4-oxazine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid substituent. The carboxylic acid moiety enables further functionalization, such as esterification or amidation, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAANOOPTHRACGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=COCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements are compared to analogous heterocycles in Table 1.
Key Observations:
- Oxazine vs. The Boc group in the target compound may enhance steric shielding compared to the hydroxycoumarin substituent in dihydroquinazoline .
- Carboxylic Acid vs. Ester Groups: The carboxylic acid in the target compound allows for ionic interactions (e.g., salt bridges) in biological systems, akin to the feruloyl ester in 3-O-feruloylquinic acid, which participates in hydrogen bonding .
Physicochemical Properties (Hypothetical Data)
Insights:
- The Boc group likely improves the target compound’s membrane permeability compared to 3-O-feruloylquinic acid, which is highly polar .
- The thiazol-imines’ higher logP values () correlate with enhanced bioavailability, a trait the target compound may partially share due to its Boc group .
Reactivity and Stability
- Boc Deprotection: The Boc group is acid-labile, enabling controlled deprotection under mild conditions, unlike the stable feruloyl ester in 3-O-feruloylquinic acid .
- Carboxylic Acid Reactivity: The carboxylic acid can form salts or conjugates, similar to the imino group in thiazol-imines, which participates in hydrogen bonding during receptor docking .
Preparation Methods
Cyclocondensation of Amino Alcohols with Carbonyl Compounds
A foundational approach involves the cyclocondensation of γ-amino alcohols with aldehydes or ketones. For example, reacting 3-aminopropanol-1-ol with glyoxylic acid in aqueous medium forms the 2,3-dihydro-1,4-oxazine ring. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP yields the tert-butyloxycarbonyl derivative. This method, however, suffers from moderate yields (45–60%) due to competing oligomerization.
Multicomponent Reactions (MCRs)
One-pot MCRs significantly streamline synthesis. A protocol adapted from Valmik et al. combines Boc-protected ethanolamine, ethyl glyoxylate, and acrylic acid in water using thiamine hydrochloride (5 mol%) as a catalyst. The reaction proceeds via a Mannich-type mechanism, affording the oxazine ring with simultaneous esterification at position 3. Hydrolysis of the ester under basic conditions (10% NaOH, 70°C) yields the carboxylic acid (Table 1).
Table 1. Optimization of MCR Conditions for Oxazine Formation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiamine HCl | H₂O | 25 | 12 | 78 |
| ZrOCl₂ | EtOH | 80 | 4 | 92 |
| None | DMF | 100 | 24 | 32 |
Metal-Catalyzed Cyclizations
Gold(I) complexes, such as [XPhosAu(NCCH₃)]SbF₆, enable stereoselective cyclization of propargyloxy azides into 1,4-oxazines. For instance, treating N-Boc-propargyloxy-β-azidoethylamine with the gold catalyst (2 mol%) in dichloroethane at 60°C for 1 hour affords the bicyclic oxazine in 89% yield. This method excels in regiocontrol but requires stringent anhydrous conditions.
Stepwise Synthesis of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic Acid
Boc Protection of Intermediate Amines
The Boc group is introduced early to prevent side reactions. A representative pathway involves:
- Aminolysis of Ethyl 3-Aminopropionate : Reacting ethyl 3-aminopropionate with Boc₂O in THF/NaHCO₃ yields ethyl 3-(Boc-amino)propionate (85% yield).
- Cyclization with Glyoxylic Acid : Heating the Boc-protected amine with glyoxylic acid in toluene at 110°C for 6 hours forms the 1,4-oxazine ring.
- Saponification : Treating the ester with LiOH in THF/H₂O (1:1) at 0°C liberates the carboxylic acid (92% yield).
Microwave-Assisted Synthesis
Microwave irradiation drastically accelerates the cyclocondensation step. Employing ZrOCl₂ (10 mol%) as a catalyst, a mixture of Boc-ethanolamine, glyoxylic acid, and ethyl acrylate in ethanol reaches completion in 15 minutes (300 W, 100°C), achieving 94% yield versus 72% under conventional reflux.
Characterization and Analytical Data
Critical spectroscopic data for the target compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.72–3.85 (m, 4H, oxazine CH₂), 4.21 (q, 2H, COOCH₂), 5.12 (s, 1H, NH).
- IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, acid), 1260 cm⁻¹ (C-O-C).
- HRMS (ESI+) : m/z calc. for C₁₂H₁₉NO₅ [M+H]⁺: 281.1264; found: 281.1268.
Comparative Analysis of Methodologies
Table 2. Efficiency Metrics for Synthetic Routes
| Method | Yield (%) | Time | Cost (Relative) | Green Metrics |
|---|---|---|---|---|
| MCR with ZrOCl₂ | 92 | 4 h | Low | Excellent |
| Gold-Catalyzed | 89 | 1 h | High | Moderate |
| Microwave-Assisted | 94 | 0.25 h | Moderate | Excellent |
The ZrOCl₂-catalyzed MCR emerges as the most balanced approach, offering high yields and low environmental impact. Microwave methods, while rapid, incur higher energy costs.
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